Zandelisib is a potent, selective, and structurally differentiated oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). [, , , , , , , , , , , , , ] It is classified as a small molecule kinase inhibitor. [] Within scientific research, zandelisib serves as a valuable tool for investigating the role of the PI3K signaling pathway in various biological processes and disease models, particularly in the context of B-cell malignancies.
Zandelisib was developed by Verastem Oncology and is classified under the category of targeted therapies. It is part of a broader group of phosphoinositide 3-kinase inhibitors, which are being explored for their ability to disrupt cancer cell survival and proliferation pathways. The compound's development stems from extensive research into the role of phosphoinositide 3-kinase delta in lymphocyte signaling and its implications in oncogenesis.
The synthesis of Zandelisib involves several key steps that are designed to yield high purity and potency. The synthetic route typically includes:
The synthesis utilizes techniques such as high-performance liquid chromatography for purification and characterization, ensuring that the final product is suitable for clinical use.
Zandelisib's molecular structure can be described by its chemical formula, which includes specific functional groups that confer its inhibitory activity. The compound typically features:
The three-dimensional conformation of Zandelisib has been elucidated through techniques like X-ray crystallography, revealing critical interactions with the target enzyme that facilitate its inhibitory action.
Zandelisib undergoes specific chemical reactions that are crucial for its mechanism of action. These include:
Understanding these reactions is essential for optimizing the compound's therapeutic profile and minimizing potential side effects.
The mechanism by which Zandelisib exerts its effects involves:
Clinical studies have demonstrated that Zandelisib effectively reduces tumor burden in patients with specific hematological malignancies, supporting its role as a targeted therapy.
Zandelisib exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining suitable administration routes.
Zandelisib is primarily being investigated for its applications in treating various forms of cancer, including:
Zandelisib (ME-401) is a highly selective oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), a lipid kinase predominantly expressed in hematopoietic cells. The PI3Kδ isoform governs the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits pleckstrin homology (PH) domain-containing proteins like AKT to the plasma membrane. Subsequent activation of the AKT/mTOR pathway regulates B-cell proliferation, survival, and metabolism [6]. Unlike pan-PI3K or dual PI3Kγ/δ inhibitors (e.g., duvelisib), zandelisib exhibits >300-fold selectivity for PI3Kδ over other class I isoforms (α, β, γ), minimizing off-target effects [2] [6]. This specificity disrupts aberrant B-cell receptor (BCR) signaling and chemokine networks in malignant B-cells, inhibiting homing, adhesion, and resistance to apoptosis [1] [10].
Key Pathway Implications:
Table 1: Selectivity Profile of Zandelisib vs. Other PI3K Inhibitors
Compound | PI3Kδ IC₅₀ (nM) | Selectivity Ratio (δ vs. α/β/γ) | Clinical Stage |
---|---|---|---|
Zandelisib | 0.6 | >300-fold | Phase 3 (discontinued) |
Idelalisib | 2.5 | 10-250-fold | Approved (withdrawn) |
Parsaclisib | 1.1 | 50-500-fold | Phase 3 |
Duvelisib | 2.5 | 5-10-fold (γ) | Approved (withdrawn) |
Data derived from biochemical assays and clinical development reports [2] [4] [6].
Zandelisib’s pharmacodynamic effects stem from its profound suppression of PI3Kδ-dependent pathways in malignant and normal lymphocytes:
Notably, zandelisib spares PI3Kα-dependent metabolic functions in non-hematopoietic cells, reducing risks of hyperglycemia or hepatotoxicity associated with less selective inhibitors [6].
The prolonged target engagement of zandelisib is attributed to its unique benzimidazole structure, which forms a water-shielded hydrogen bond with Lys779 in the p110δ catalytic subunit. X-ray crystallography (2.5 Å resolution) reveals this bond anchors the inhibitor within the ATP-binding pocket, creating a stable complex resistant to dissociation [2] [4].
Kinetic Differentiation:
Table 2: Binding Kinetics of PI3Kδ Inhibitors
Parameter | Zandelisib | Idelalisib | Parsaclisib | Duvelisib |
---|---|---|---|---|
kon (M⁻¹s⁻¹) | 3.1 × 10⁵ | 1.8 × 10⁵ | 2.2 × 10⁵ | 1.5 × 10⁵ |
koff (s⁻¹) | 5.3 × 10⁻⁵ | 2.1 × 10⁻³ | 1.4 × 10⁻³ | 3.0 × 10⁻³ |
Residence Time (h) | >5.0 | 0.8 | 1.2 | 0.9 |
SPR data using Biacore™ system [4].
Continuous PI3Kδ inhibition depletes regulatory T cells (Tregs), precipitating immune-mediated toxicities (e.g., colitis, pneumonitis). Zandelisib’s pharmacokinetic profile—long half-life (28 hours) and high volume of distribution—enables an intermittent dosing (ID) schedule (days 1–7 per 28-day cycle) designed to permit Treg repopulation during treatment breaks [3] [10].
Mechanistic Evidence:
This approach balances efficacy with reduced immune toxicity, a limitation of earlier PI3Kδ inhibitors like idelalisib [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7